molecular formula C11H16ClN B2861316 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 2253631-12-6

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B2861316
CAS No.: 2253631-12-6
M. Wt: 197.71
InChI Key: NINVUXKTBXJCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C11H16ClN. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds .

Scientific Research Applications

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it suitable for various applications .

Biological Activity

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride (DMTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

DMTHQ is a derivative of tetrahydroquinoline (THQ), a class of compounds known for their pharmacological potential. The structural modifications in DMTHQ enhance its bioactivity and selectivity towards various biological targets. THQ derivatives have been studied for their roles in neuroprotection, anti-inflammatory effects, and as potential anticancer agents.

1. Neuroprotective Effects

Research indicates that DMTHQ exhibits neuroprotective properties. It has been shown to inhibit oxidative stress and apoptosis in neuronal cells. In a study involving BV2 microglial cells stimulated by lipopolysaccharides (LPS), DMTHQ reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

2. Anti-inflammatory Activity

DMTHQ demonstrates significant anti-inflammatory properties. In vitro studies have reported that it inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. The IC50 values for DMTHQ against IL-6 and NO production were found to be in the range of 20–40 µM, indicating potent activity .

3. Antioxidant Properties

The antioxidant capacity of DMTHQ has been evaluated through various assays. It effectively scavenges free radicals and reduces lipid peroxidation in cellular models. The compound's ability to protect against oxidative damage is attributed to its capacity to enhance endogenous antioxidant enzyme activities .

4. Anticancer Potential

DMTHQ has shown promise as an anticancer agent. In cell line studies, it exhibited cytotoxic effects against various cancer types by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors .

The biological activities of DMTHQ can be attributed to several mechanisms:

  • Inhibition of Inflammatory Pathways : By blocking NF-κB activation and reducing cytokine production.
  • Antioxidant Mechanism : Enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
  • Induction of Apoptosis : Activating caspases and altering mitochondrial membrane potential in cancer cells.

Case Study 1: Neuroprotection in Animal Models

In a rodent model of neuroinflammation induced by LPS, administration of DMTHQ significantly reduced behavioral deficits and neuronal loss compared to control groups. Histological analysis revealed decreased microglial activation and improved neuronal survival rates .

Case Study 2: Cancer Cell Line Studies

In vitro studies using MDA-MB-435 breast cancer cells demonstrated that DMTHQ induced apoptosis with an IC50 value around 15 µM. Flow cytometry results indicated an increase in sub-G1 phase cells, confirming apoptotic activity .

Data Summary

Biological ActivityIC50 Value (µM)Mechanism
IL-6 Inhibition20–40NF-κB Inhibition
NO Production20–40NF-κB Inhibition
Cytotoxicity (Cancer)~15Apoptosis Induction
Antioxidant Activity-Free Radical Scavenging

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydro-1H-quinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-11(2)8-7-9-5-3-4-6-10(9)12-11;/h3-6,12H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINVUXKTBXJCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C2N1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.